molecular formula C8H10N2O4 B1345731 2-(4-Amino-3-nitrophenoxy)ethanol CAS No. 50982-74-6

2-(4-Amino-3-nitrophenoxy)ethanol

Cat. No.: B1345731
CAS No.: 50982-74-6
M. Wt: 198.18 g/mol
InChI Key: UTHUZYBSSBFPES-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitrophenoxy)ethanol is an organic compound with the molecular formula C8H10N2O4 It features a phenoxy group substituted with an amino group at the para position and a nitro group at the meta position, connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol typically involves the following steps:

    Nitration: The starting material, 4-aminophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-amino-3-nitrophenol.

    Etherification: The 4-amino-3-nitrophenol is then reacted with ethylene oxide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-nitrophenoxy)ethanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using appropriate reagents.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-(4-Amino-3-aminophenoxy)ethanol.

    Substitution: Various substituted ethers or esters.

    Oxidation: 2-(4-Amino-3-nitrophenoxy)acetaldehyde.

Scientific Research Applications

2-(4-Amino-3-nitrophenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-nitrophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to donate or accept electrons, form hydrogen bonds, and participate in various chemical reactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrophenol: Lacks the ethanol moiety but shares the amino and nitro substitutions on the phenoxy group.

    2-(4-Amino-3-nitrophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of ethanol.

    4-Amino-3-nitroanisole: Contains a methoxy group instead of the ethanol moiety.

Uniqueness

2-(4-Amino-3-nitrophenoxy)ethanol is unique due to the presence of both the amino and nitro groups on the phenoxy ring and the ethanol moiety

Properties

IUPAC Name

2-(4-amino-3-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHUZYBSSBFPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198983
Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-74-6
Record name 2-(4-Amino-3-nitrophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-amino-3-nitrophenoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NITRO-4-AMINOPHENOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
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